Val-Gly-Val-Ala-Pro-Gly

Catalog No.
S774573
CAS No.
92899-39-3
M.F
C22H38N6O7
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Val-Gly-Val-Ala-Pro-Gly

CAS Number

92899-39-3

Product Name

Val-Gly-Val-Ala-Pro-Gly

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C22H38N6O7

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1

InChI Key

RLCSROTYKMPBDL-USJZOSNVSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Synonyms

Val-Gly-Ala-Pro-Gly, valyl-glycyl-valyl-alanyl-prolyl-glycine, VGVAPG

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N

VGVAPG is a short amino acid sequence, also known as a pentapeptide. It is a repeating unit found in the protein elastin []. Elastin is a fibrous protein crucial for providing elasticity to tissues like lungs, skin, and blood vessels []. The repetitive nature of VGVAPG contributes to elastin's ability to stretch and recoil.


Molecular Structure Analysis

VGVAPG is a linear pentapeptide with five amino acids linked by peptide bonds between the carboxyl group of one amino acid and the amino group of the next. The specific sequence is:

  • Valine (Val)
  • Glycine (Gly)
  • Valine (Val)
  • Alanine (Ala)
  • Proline (Pro)

The key features of the structure include:

  • The presence of a glycine residue (Gly) with a small side chain allows for tight packing of the peptide chain, contributing to elastin's stability [].
  • Proline (Pro) has a unique cyclic structure that introduces rigidity and kinks in the chain, further influencing elastin's elasticity [].

Chemical Reactions Analysis

Synthesis

VGVAPG can be synthesized in a laboratory setting using peptide synthesis techniques like solid-phase peptide synthesis. This method involves stepwise addition of protected amino acids to a growing peptide chain on a solid support.

Decomposition

Elastin can be broken down by enzymes called elastases. These enzymes hydrolyze the peptide bonds between amino acids, leading to the breakdown of VGVAPG units within the elastin protein [].


Physical And Chemical Properties Analysis

Data on the specific properties of isolated VGVAPG is limited due to its existence as a repeating unit within a larger protein. However, elastin, rich in VGVAPG, has the following properties []:

  • Solubility: Soluble in aqueous buffers.
  • Stability: Relatively stable under physiological conditions but can be degraded by elastases.

VGVAPG plays a crucial role in the function of elastin:

  • Elasticity: The repetitive nature and specific amino acid composition of VGVAPG contribute to elastin's ability to stretch and recoil. The glycine residues allow for tight packing, while proline residues introduce kinks and rigidity, creating a spring-like structure [].
  • Cell signaling: VGVAPG has been shown to be chemotactic, attracting specific cells like fibroblasts and monocytes [, ]. This suggests a role in wound healing and tissue repair by facilitating cell migration towards damaged areas.

Component of Elastin:

VGVAPG is a short peptide sequence, also known as a pentapeptide, found repeated frequently within the protein elastin. Elastin is a major component of connective tissues, providing elasticity and resilience to organs like lungs, skin, and blood vessels .

Chemotactic Activity:

Research suggests VGVAPG plays a role in cell migration. Studies have shown that VGVAPG exhibits chemotactic activity, attracting specific cell types like fibroblasts and monocytes . This suggests VGVAPG may be involved in wound healing and tissue repair processes by influencing cell movement.

Potential Therapeutic Applications:

The potential of VGVAPG as a therapeutic agent is being explored in various research areas. Studies suggest VGVAPG may promote tissue regeneration and wound healing by stimulating collagen and elastin production . Additionally, research is investigating the use of VGVAPG in developing anti-aging cosmetics due to its potential role in improving skin elasticity and firmness .

, particularly in the context of peptide synthesis and degradation. The peptide bond formation between amino acids occurs through a condensation reaction where water is released. Additionally, VGVAPG can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. This process is crucial for understanding how elastin-derived peptides can be utilized or modified for therapeutic purposes .

The synthesis of VGVAPG can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a resin-bound peptide chain.
  • Solution-Phase Synthesis: In this approach, amino acids are combined in solution with appropriate coupling agents to facilitate peptide bond formation.
  • Enzymatic Synthesis: Utilizing specific enzymes like proteases to catalyze the formation of peptide bonds under mild conditions.

VGVAPG has several applications across different fields:

  • Tissue Engineering: Due to its chemotactic properties, VGVAPG can be used to enhance cellular responses in scaffolds designed for tissue regeneration.
  • Drug Delivery: The peptide's ability to interact with specific cell types makes it a candidate for targeted drug delivery systems.
  • Cosmetic Formulations: Its role in skin elasticity makes it valuable in anti-aging products aimed at improving skin texture and resilience .

Studies have investigated the interactions of VGVAPG with various cell types and extracellular matrix components. These interactions are critical for understanding how elastin-derived peptides influence cellular behavior and tissue dynamics. For instance, VGVAPG has been shown to modulate fibroblast proliferation and migration, which are essential processes in wound healing . Furthermore, its interactions with integrins on cell surfaces suggest potential pathways through which it exerts its biological effects.

VGVAPG shares structural similarities with other peptides found in elastin and related proteins. Here are some comparable compounds:

Compound NameStructureUnique Features
Gly-Pro-GlyGlycine-Proline-GlycineCommonly found in collagen; less elastic than VGVAPG
Val-Ala-ValValine-Alanine-ValineSimilar sequence but lacks proline; different properties
Pro-Gly-ProProline-Glycine-ProlineForms cyclic structures; affects stability differently
Gly-Val-AlaGlycine-Valine-AlanineLess chemotactic; primarily involved in structural roles

VGVAPG's unique sequence contributes significantly to its specific biological activities and interactions compared to these similar compounds. Its presence within elastin gives it distinct properties that are crucial for maintaining tissue elasticity and integrity .

XLogP3

-3.7

UNII

04V1QPJ5TW

Sequence

VGVAPG

Wikipedia

Hexapeptide-12 (val-gly-val-ala-pro-gly)

Dates

Modify: 2023-08-15

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